molecular formula C23H18ClNO4S2 B281387 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide

4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide

Cat. No. B281387
M. Wt: 472 g/mol
InChI Key: NUAGDFGRYDVXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide, also known as TCS 2312, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells. 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 has also been shown to activate certain signaling pathways in the brain that are involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 is its high purity level and the ease of synthesis. This makes it an ideal compound for laboratory experiments. However, one of the limitations of 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings.

Future Directions

There are a number of future directions for research on 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another potential area of research is the investigation of the compound's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 and to identify potential drug targets for the compound.

Synthesis Methods

The synthesis method for 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 involves the reaction of 4-chloro-2-aminobenzamide with 2-thienylsulfonyl chloride in the presence of a base. The resulting compound is then subjected to a series of reactions to form the final product. The synthesis process has been optimized to produce high yields of 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 with purity levels suitable for research purposes.

Scientific Research Applications

4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 4-chloro-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide 2312 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective properties and may help to prevent the degeneration of neurons in the brain.

properties

Molecular Formula

C23H18ClNO4S2

Molecular Weight

472 g/mol

IUPAC Name

4-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide

InChI

InChI=1S/C23H18ClNO4S2/c24-16-9-7-15(8-10-16)23(26)25(31(27,28)22-6-3-13-30-22)17-11-12-21-19(14-17)18-4-1-2-5-20(18)29-21/h3,6-14H,1-2,4-5H2

InChI Key

NUAGDFGRYDVXKK-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CS5

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CS5

Origin of Product

United States

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